molecular formula C5H3N3O2S B14037270 2-Amino-5-cyanothiazole-4-carboxylic acid

2-Amino-5-cyanothiazole-4-carboxylic acid

Cat. No.: B14037270
M. Wt: 169.16 g/mol
InChI Key: NEGMHCIZJDXSII-UHFFFAOYSA-N
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Description

2-Amino-5-cyanothiazole-4-carboxylic acid is a heterocyclic compound containing nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyanothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of solvents like ethanol or water and may involve heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for pharmaceutical or agrochemical applications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-cyanothiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.

Major Products Formed:

Scientific Research Applications

2-Amino-5-cyanothiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-cyanothiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In cancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

    2-Aminothiazole: A precursor to various sulfa drugs and used as a thyroid inhibitor.

    2-Aminothiazole-4-carboxylic acid: Known for its antimicrobial and anticancer properties.

    2-Amino-5-methylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 2-Amino-5-cyanothiazole-4-carboxylic acid stands out due to the presence of the cyano group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .

Properties

Molecular Formula

C5H3N3O2S

Molecular Weight

169.16 g/mol

IUPAC Name

2-amino-5-cyano-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C5H3N3O2S/c6-1-2-3(4(9)10)8-5(7)11-2/h(H2,7,8)(H,9,10)

InChI Key

NEGMHCIZJDXSII-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N=C(S1)N)C(=O)O

Origin of Product

United States

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